[3,5-Bis(trifluoromethyl)phenyl]-[2-[2-[3,5-bis(trifluoromethyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]phosphane
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Overview
Description
[3,5-Bis(trifluoromethyl)phenyl]-[2-[2-[3,5-bis(trifluoromethyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]phosphane is a complex organophosphorus compound. This compound is characterized by the presence of multiple trifluoromethyl groups and phosphanyl groups attached to a phenyl ring. The compound’s unique structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Bis(trifluoromethyl)phenyl]-[2-[2-[3,5-bis(trifluoromethyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]phosphane typically involves multiple steps. The initial step often includes the preparation of the trifluoromethylated phenyl precursor. This is followed by the introduction of phosphanyl groups through a series of reactions involving phosphine reagents. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran or dichloromethane are commonly used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[3,5-Bis(trifluoromethyl)phenyl]-[2-[2-[3,5-bis(trifluoromethyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl groups to phosphine.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phenyl derivatives. These products can be further utilized in various chemical applications.
Scientific Research Applications
[3,5-Bis(trifluoromethyl)phenyl]-[2-[2-[3,5-bis(trifluoromethyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [3,5-Bis(trifluoromethyl)phenyl]-[2-[2-[3,5-bis(trifluoromethyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphanyl groups can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
[3,5-Bis(trifluoromethyl)phenyl]phosphane: Similar structure but lacks the additional phenyl and dimethoxy groups.
[2,4,6-Tris(trifluoromethyl)phenyl]phosphane: Contains additional trifluoromethyl groups, leading to different chemical properties.
[3,5-Bis(trifluoromethyl)phenyl]diphenylphosphane: Contains diphenyl groups instead of dimethoxyphenyl groups.
Uniqueness
The uniqueness of [3,5-Bis(trifluoromethyl)phenyl]-[2-[2-[3,5-bis(trifluoromethyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]phosphane lies in its combination of trifluoromethyl and phosphanyl groups, along with the presence of dimethoxyphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C32H24F12O4P2 |
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Molecular Weight |
762.5 g/mol |
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[2-[2-[3,5-bis(trifluoromethyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]phosphane |
InChI |
InChI=1S/C32H24F12O4P2/c1-45-19-11-23(47-3)27(25(13-19)49-21-7-15(29(33,34)35)5-16(8-21)30(36,37)38)28-24(48-4)12-20(46-2)14-26(28)50-22-9-17(31(39,40)41)6-18(10-22)32(42,43)44/h5-14,49-50H,1-4H3 |
InChI Key |
UPCVYNCJXGYGNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)PC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=C(C=C(C=C3PC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)OC |
Origin of Product |
United States |
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